2,4-Difluorostyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

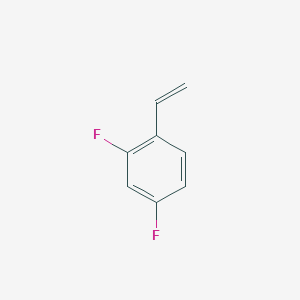

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethenyl-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYHZMFAUFITLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603836 | |

| Record name | 1-Ethenyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-53-1 | |

| Record name | 1-Ethenyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Difluorostyrene from 1,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-difluorostyrene, a valuable building block in the development of pharmaceuticals and other advanced materials, starting from the readily available 1,3-difluorobenzene. This document details two primary synthetic pathways, including step-by-step experimental protocols, quantitative data, and visualizations of the chemical transformations and experimental workflows.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of fluorine-containing bioactive molecules and polymers. The presence of the vinyl group allows for a wide range of subsequent chemical modifications, while the two fluorine atoms on the aromatic ring can significantly influence the electronic properties, metabolic stability, and binding affinity of the final products. This guide focuses on a reliable and scalable two-step synthesis commencing with the Friedel-Crafts acylation of 1,3-difluorobenzene, followed by two distinct methods for the conversion of the resulting ketone to the target styrene.

Overall Synthetic Pathway

The synthesis of this compound from 1,3-difluorobenzene is typically achieved in two main stages:

-

Friedel-Crafts Acylation: 1,3-Difluorobenzene is acylated to produce 2,4-difluoroacetophenone.

-

Olefin-forming Reaction: The ketone functional group of 2,4-difluoroacetophenone is converted into a vinyl group to yield this compound. This guide details two effective methods for this transformation: the Wittig reaction and a reduction-dehydration sequence.

Figure 1: Overall synthetic pathways from 1,3-difluorobenzene to this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This procedure outlines the synthesis of the key intermediate, 2,4-difluoroacetophenone, via a Friedel-Crafts acylation reaction.[1]

Reaction:

Materials and Reagents:

-

1,3-Difluorobenzene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, as an alternative solvent)

-

Hydrochloric Acid (HCl), dilute

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acetylating agent).

-

Add an excess of 1,3-difluorobenzene, which also serves as the solvent (typically 1.8 to 3.0 molar equivalents).

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 molar equivalent) dropwise from the addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 25-55 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1,3-difluorobenzene.

-

The crude 2,4-difluoroacetophenone can be purified by vacuum distillation.

Step 2: Conversion of 2,4-Difluoroacetophenone to this compound

Two effective methods for this conversion are presented below.

The Wittig reaction provides a direct route to the alkene from the ketone.[2][3]

Reaction:

Materials and Reagents:

-

Methyltriphenylphosphonium Bromide or Iodide

-

n-Butyllithium (n-BuLi) in hexanes or another strong base

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

2,4-Difluoroacetophenone

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Hexanes

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Part 1: Preparation of the Ylide (Wittig Reagent)

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place methyltriphenylphosphonium bromide (1.1 molar equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 molar equivalent) dropwise. The solution will typically turn a characteristic color (e.g., deep red or orange), indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

Part 2: Reaction with 2,4-Difluoroacetophenone

-

Cool the freshly prepared ylide solution to 0 °C.

-

Dissolve 2,4-difluoroacetophenone (1.0 molar equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete by TLC analysis.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate) to separate the this compound from the triphenylphosphine oxide byproduct. Further purification can be achieved by vacuum distillation.

This two-step sequence involves the reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration.

Part 1: Reduction of 2,4-Difluoroacetophenone

This procedure details the synthesis of 1-(2,4-difluorophenyl)ethanol.[1][4]

Reaction:

Materials and Reagents:

-

2,4-Difluoroacetophenone

-

Sodium Borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dilute Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 2,4-difluoroacetophenone (1.0 molar equivalent) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (0.3-0.5 molar equivalents, as each mole provides four hydrides) in small portions, maintaining the temperature below 15 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Cool the mixture in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,4-difluorophenyl)ethanol. This product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

Part 2: Dehydration of 1-(2,4-Difluorophenyl)ethanol

This procedure describes the final step to obtain this compound.[5]

Reaction:

Materials and Reagents:

-

1-(2,4-Difluorophenyl)ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or acidic alumina)

-

Toluene (as a solvent to facilitate water removal)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-(2,4-difluorophenyl)ethanol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 molar equivalents).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthetic steps. Yields are indicative and may vary based on reaction scale and optimization.

| Step | Reactants | Products | Catalyst/Reagent | Solvent | Typical Yield (%) | Purity (%) |

| Friedel-Crafts Acylation | 1,3-Difluorobenzene, Acetyl Chloride | 2,4-Difluoroacetophenone | AlCl₃ | 1,3-Difluorobenzene | 85-95 | >98 |

| Wittig Reaction | 2,4-Difluoroacetophenone, Methyltriphenylphosphonium Bromide | This compound | n-BuLi | THF | 70-85 | >99 |

| Reduction | 2,4-Difluoroacetophenone | 1-(2,4-Difluorophenyl)ethanol | NaBH₄ | Methanol/Ethanol | 90-98 | >97 |

| Dehydration | 1-(2,4-Difluorophenyl)ethanol | This compound | p-Toluenesulfonic acid | Toluene | 80-90 | >99 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Figure 2: General laboratory workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1,3-difluorobenzene is a robust and efficient process that can be accomplished through well-established organic transformations. The Friedel-Crafts acylation provides a high-yielding route to the key intermediate, 2,4-difluoroacetophenone. Subsequently, both the Wittig reaction and the reduction-dehydration sequence offer reliable methods for the final olefination step, with the choice of method often depending on available reagents, equipment, and desired scale. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers in their synthetic endeavors involving this important fluorinated building block.

References

- 1. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO2010110841A1 - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

Physical properties of 2,4-Difluorostyrene monomer (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,4-Difluorostyrene, a key monomer in various research and development applications. The data and protocols presented herein are intended to support laboratory work and process development for professionals in the fields of chemical synthesis and drug discovery.

Core Physical Properties

The boiling point and density are critical parameters for the safe handling, purification, and reaction scale-up of this compound. The following table summarizes these key physical constants.

| Property | Value | Conditions |

| Boiling Point | 138.3 °C | at 760 mmHg[1] |

| Density | 1.131 g/cm³ | Not Specified |

Table 1: Physical Properties of this compound (CAS No: 399-53-1) [1]

Experimental Protocols

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small quantities of the liquid.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or Thiele tube

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Thermometer with a clamp

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube and add a small magnetic stir bar.

-

Place the test tube in the heating block on the hot plate.

-

Clamp the thermometer so that the bulb is positioned about 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating of the sample.

-

Observe the liquid for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation ring indicates that the liquid is refluxing.

-

The thermometer bulb should be at the level of this refluxing ring to ensure an accurate measurement of the vapor temperature.

-

The stable temperature reading on the thermometer during a gentle reflux is the observed boiling point.

Determination of Density (Gravimetric Method)

This method relies on the precise measurement of the mass of a known volume of the liquid.

Apparatus:

-

Volumetric flask or graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Beaker

-

Pipette

Procedure:

-

Carefully weigh a clean, dry volumetric flask or graduated cylinder on an analytical balance and record the mass.

-

Using a pipette, transfer a precise volume of this compound into the weighed container.

-

Record the exact volume of the liquid added.

-

Weigh the container with the liquid and record the new mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). For improved accuracy, this procedure should be repeated multiple times, and the average density calculated.[2]

Synthetic Pathway Visualization

The Wittig reaction is a widely used and reliable method for the synthesis of alkenes, including substituted styrenes like this compound. The general workflow involves the reaction of an aldehyde or ketone with a phosphorus ylide. The following diagram illustrates the logical steps for the synthesis of this compound via a Wittig reaction.

Caption: Logical workflow for the synthesis of this compound via the Wittig reaction.

References

A Technical Guide to the Wittig-Type Olefination for the Synthesis of 2,4-Difluorostyrene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Wittig-type olefination reactions for the synthesis of 2,4-difluorostyrene, a valuable building block in medicinal chemistry and materials science. This document details the core principles of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, provides representative experimental protocols, and presents key data in a structured format.

Introduction

This compound is a key synthetic intermediate used in the preparation of various pharmaceuticals and functional polymers. The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] These reactions offer a reliable strategy for the conversion of 2,4-difluorobenzaldehyde to this compound.

The classic Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[3] A key advantage of the Wittig reaction is the regiospecific formation of the carbon-carbon double bond at the position of the original carbonyl group. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide.[2][4] This often leads to higher yields and easier purification, as the phosphate byproduct is water-soluble.[4]

Reaction Mechanisms

The Wittig Reaction

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This initial attack forms a zwitterionic intermediate known as a betaine, which then cyclizes to form a four-membered ring intermediate called an oxaphosphetane. The oxaphosphetane subsequently collapses in a syn-elimination to yield the desired alkene and a triphenylphosphine oxide byproduct. The strong phosphorus-oxygen bond formed in the byproduct is a major driving force for the reaction.[3]

References

Chemical reactivity and stability of the 2,4-difluoro-beta-styrene moiety

An In-depth Technical Guide on the Chemical Reactivity and Stability of the 2,4-Difluoro-beta-styrene Moiety

Introduction

The 2,4-difluoro-beta-styrene moiety is a significant structural motif in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This technical guide provides a comprehensive overview of the chemical reactivity and stability of the 2,4-difluoro-beta-styrene core, with a focus on its synthesis, key reactions, and stability under various conditions. This document is intended for researchers, scientists, and drug development professionals.

Synthesis of 2,4-Difluoro-beta-styrene Derivatives

The most common and versatile methods for the synthesis of beta-styrene derivatives, including the 2,4-difluoro substituted variants, are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the coupling of a carbonyl compound (in this case, 2,4-difluorobenzaldehyde) with a phosphorus ylide or a phosphonate carbanion, respectively.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is often preferred over the Wittig reaction due to its higher E-alkene selectivity and the ease of removal of the water-soluble phosphate byproduct.[2][3] The reaction proceeds by the deprotonation of an alkyl phosphonate to form a nucleophilic carbanion, which then attacks the aldehyde.[4]

References

An In-Depth Technical Guide to 2,4-Difluorostyrene for Researchers and Drug Development Professionals

Core Topic: 2,4-Difluorostyrene CAS Number: 399-53-1 IUPAC Nomenclature: 1-ethenyl-2,4-difluorobenzene; 2,4-Difluoro-1-vinylbenzene

This technical guide provides a comprehensive overview of this compound, a fluorinated monomer of significant interest in the fields of chemical synthesis, materials science, and particularly in the development of novel pharmaceuticals. Its unique electronic properties, conferred by the two fluorine atoms on the aromatic ring, make it a valuable building block for introducing fluorine into molecular scaffolds, thereby modulating biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 399-53-1 |

| IUPAC Name | 1-ethenyl-2,4-difluorobenzene |

| Synonyms | 2,4-Difluoro-1-vinylbenzene |

| Molecular Formula | C₈H₆F₂ |

| Molecular Weight | 140.13 g/mol |

| Appearance | Clear, colorless liquid |

| Purity | ≥95% |

| InChI | InChI=1S/C8H6F2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 |

| InChI Key | IZYHZMFAUFITLK-UHFFFAOYSA-N |

| SMILES | C=Cc1ccc(F)cc1F |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective methods are the Wittig reaction and the Grignard reaction.

Wittig Reaction Protocol

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of this compound, 2,4-difluorobenzaldehyde is reacted with a methylide reagent.

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

2,4-Difluorobenzaldehyde

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Wittig Reagent (Phosphorus Ylide):

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise to the suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange to deep red colored ylide indicates a successful reaction.

-

-

Reaction with 2,4-Difluorobenzaldehyde:

-

Cool the ylide solution back to 0°C.

-

Slowly add a solution of 2,4-difluorobenzaldehyde in anhydrous THF to the ylide solution dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate) to yield pure this compound.

-

Grignard Reaction Protocol

An alternative route involves the use of a Grignard reagent. This method typically starts from a halogenated precursor, such as 2,4-difluorobromobenzene, which is converted to the corresponding Grignard reagent and then reacted with a suitable vinyl source.

Materials:

-

2,4-Difluorobromobenzene

-

Magnesium turnings

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Initiator (e.g., a small crystal of iodine)

-

Vinylating agent (e.g., vinyl bromide or by reaction with formaldehyde followed by dehydration)

-

Standard glassware for anhydrous reactions

Procedure:

-

Formation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 2,4-difluorobromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 2,4-difluorobromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.

-

Once the reaction has started, add the remaining 2,4-difluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with a Vinylating Agent:

-

This step can be performed in several ways. A common method is to react the Grignard reagent with formaldehyde to form an alcohol, which is then dehydrated to the alkene.

-

Cool the Grignard reagent to 0°C.

-

Bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in THF.

-

After the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Perform an aqueous work-up and extract the organic product.

-

The resulting alcohol is then subjected to dehydration, for example, by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or by using other dehydrating agents like phosphorus oxychloride in pyridine.

-

-

Purification:

-

The final product, this compound, is purified by distillation under reduced pressure.

-

Polymerization of this compound

This compound can be polymerized through various mechanisms, including free-radical, anionic, and cationic polymerization, to produce poly(this compound). The properties of the resulting polymer will depend on the polymerization method used.

Free-Radical Polymerization Protocol

Free-radical polymerization is a common and robust method for polymerizing vinyl monomers.

Materials:

-

This compound (inhibitor removed, e.g., by passing through a column of basic alumina)

-

Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

-

Solvent (e.g., toluene, benzene, or bulk polymerization)

-

Standard polymerization glassware (e.g., Schlenk tube or reaction flask with condenser)

Procedure:

-

Preparation:

-

Place the purified this compound and the desired amount of radical initiator in a Schlenk tube or reaction flask.

-

If using a solvent, add it at this stage.

-

Seal the vessel and perform several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

-

Polymerization:

-

Immerse the reaction vessel in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).

-

Allow the polymerization to proceed for the desired time (several hours to a day), with stirring if applicable. The viscosity of the solution will increase as the polymer forms.

-

-

Isolation and Purification of the Polymer:

-

Cool the reaction mixture to room temperature.

-

If the reaction was performed in a solvent, pour the viscous solution into a large volume of a non-solvent (e.g., methanol or ethanol) with vigorous stirring to precipitate the polymer.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Applications in Drug Development and Research

The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance drug properties.[1] this compound serves as a versatile precursor for introducing the 2,4-difluorophenyl moiety into target molecules. This can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the half-life of a drug.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.

-

Improved Pharmacokinetics: Alterations in lipophilicity and membrane permeability can be achieved through fluorination, affecting absorption, distribution, and excretion.

Derivatives of this compound can be used in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct complex molecular architectures for drug discovery.

Conclusion

This compound is a valuable and versatile fluorinated monomer with significant applications in polymer chemistry and as a building block in the synthesis of pharmaceuticals and other fine chemicals. The synthetic and polymerization protocols outlined in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their work. The unique properties imparted by the difluorinated aromatic ring will continue to make this compound and its derivatives important tools in the advancement of materials science and medicinal chemistry.

References

Mass Spectrometry Fragmentation of 2,4-Difluorostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Difluorostyrene. Due to the absence of a publicly available, experimentally determined mass spectrum for this specific compound, the fragmentation pathway and corresponding spectral data presented herein are based on established principles of mass spectrometry and analysis of fragmentation patterns of structurally similar compounds, including styrene and other fluorinated aromatic molecules. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development applications.

Predicted Mass Spectrum Data

The mass spectrum of this compound is anticipated to be dominated by the molecular ion peak and several characteristic fragment ions resulting from the loss of the vinyl group, acetylene, and fluorine atoms. The predicted quantitative data for the major fragments are summarized in Table 1.

| m/z | Predicted Relative Abundance (%) | Proposed Fragment Ion | Neutral Loss |

| 140 | 100 | [C₈H₆F₂]⁺• (Molecular Ion) | - |

| 114 | 40-60 | [C₇H₅F₂]⁺ | C₂H₂ |

| 121 | 30-50 | [C₈H₅F]⁺• | HF |

| 95 | 20-40 | [C₆H₄F]⁺ | C₂H₂F |

| 75 | 10-20 | [C₆H₃]⁺ | C₂H₂F₂ |

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound. The m/z values, predicted relative abundances, proposed fragment ion structures, and corresponding neutral losses are presented. The molecular ion is expected to be the base peak.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a detailed, generalized methodology for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

2.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile, high-purity solvent such as dichloromethane or methanol at a concentration of approximately 10-100 µg/mL.

2.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to 100:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2-3 scans/second.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

2.4. Data Acquisition and Analysis

The mass spectrometer's data system acquires the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak. The mass spectrum of the peak corresponding to this compound is then extracted and processed. Background subtraction is performed to obtain a clean spectrum. The relative abundances of the ions are calculated by normalizing the intensity of each peak to the most intense peak (the base peak).

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 140). The subsequent fragmentation is predicted to follow several key pathways as illustrated in the diagram below.

Figure 1: Predicted Fragmentation Pathway of this compound.

Interpretation of the Fragmentation Pathway

The proposed fragmentation of this compound begins with the formation of the molecular ion at m/z 140, which is expected to be the most abundant ion (the base peak) due to the stability of the aromatic ring.

-

Formation of m/z 114: A significant fragmentation pathway is the loss of acetylene (C₂H₂) from the vinyl group, leading to the formation of the difluorophenyl cation at m/z 114. This is a common fragmentation pattern for styrenic compounds.

-

Formation of m/z 121: The loss of a hydrogen fluoride (HF) molecule from the molecular ion can lead to the formation of a fluorostyrene radical cation at m/z 121.

-

Formation of m/z 95: The ion at m/z 114 can further lose a molecule of HF to produce the fluorophenyl cation at m/z 95. Alternatively, the ion at m/z 121 can lose acetylene to form the same fragment.

-

Formation of m/z 75: Subsequent loss of another HF molecule from the ion at m/z 95 would result in the formation of the benzyne cation at m/z 75.

This predicted fragmentation pattern provides a logical framework for the identification of this compound and its related structures in mass spectrometry analysis. Experimental verification is recommended to confirm these predictions.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4-Difluorostyrene

This technical guide provides a detailed overview of the characteristic infrared (IR) spectroscopy absorption peaks for 2,4-Difluorostyrene. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize vibrational spectroscopy for the identification and characterization of organic compounds. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and includes a logical workflow for compound identification using IR spectroscopy.

Infrared spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter, resulting in the absorption of energy and the excitation of molecular vibrations.[1][2] The resulting IR spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present in a molecule.[2][3] For this compound (C₈H₆F₂), the key structural features that give rise to characteristic IR absorptions are the vinyl group, the disubstituted aromatic ring, and the carbon-fluorine bonds.

Data Presentation: Characteristic IR Absorption Peaks

The following table summarizes the expected characteristic infrared absorption peaks for this compound. These values are based on established correlation tables for functional groups and data from analogous compounds.[2][4][5] The fingerprint region, typically from 1450 to 600 cm⁻¹, contains complex vibrations that are unique to the molecule as a whole and is often challenging to assign completely without reference spectra.[3][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| 3100–3000 | Medium to Weak | Aromatic & Vinylic C-H Stretch | The C-H stretching vibrations for both aromatic rings and alkenes typically appear at wavenumbers greater than 3000 cm⁻¹.[2][4] |

| 1660–1640 | Medium | Vinylic C=C Stretch | The stretching vibration of the carbon-carbon double bond in the vinyl group gives rise to a moderate band in this region.[2][6] |

| 1625–1585 | Medium to Weak | Aromatic C=C Stretch | Aromatic rings exhibit characteristic carbon-carbon stretching vibrations in this region.[2] |

| 1500–1400 | Medium to Weak | Aromatic C=C Stretch | This is another region where carbon-carbon stretching vibrations in the aromatic ring are observed.[2] |

| 1300-1100 | Strong | C-F Stretch | The carbon-fluorine bond is highly polar, resulting in a strong absorption. The exact position can vary depending on the aromatic substitution pattern. |

| 1000–650 | Strong | Vinylic & Aromatic C-H Out-of-Plane Bending (oop) | These strong bands are highly diagnostic of the substitution pattern on the alkene and aromatic ring.[2] For a monosubstituted alkene, strong bands are expected around 990 and 900 cm⁻¹.[5] |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining a high-quality IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer, either via the neat liquid film method or with an Attenuated Total Reflectance (ATR) accessory.

Method 1: Neat Liquid Film Technique

This is a simple and common method for analyzing pure liquid samples.[7][8]

-

Materials :

-

Procedure :

-

Instrument Preparation : Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum : Run a background scan to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[8]

-

Sample Preparation :

-

Wearing gloves, carefully handle the salt plates by their edges to avoid moisture from your fingers.[9]

-

If necessary, clean the plates with a dry Kimwipe and a small amount of acetone, then allow them to dry completely.[9]

-

Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.[7][9]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, even film between the plates to create a "sandwich".[7][9][10]

-

-

Sample Analysis :

-

Cleaning : After analysis, disassemble the plates, clean them thoroughly with a suitable solvent like acetone, and return them to a desiccator for storage.[9][10]

-

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern sampling technique that allows for the analysis of liquid or solid samples with minimal preparation.[1]

-

Materials :

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Pipette

-

The liquid sample (this compound)

-

Solvent for cleaning (e.g., isopropanol)

-

Soft, lint-free wipes

-

-

Procedure :

-

Instrument Preparation : Ensure the FTIR-ATR unit is ready for measurement.

-

Background Spectrum : With the clean, empty ATR crystal, run a background spectrum.[1] This is a critical step to ensure that the final spectrum is only of the sample.

-

Sample Application : Place a small drop of this compound directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.[1]

-

Sample Analysis : Acquire the IR spectrum. If the accessory has a pressure arm, it can be applied to ensure good contact, though this is more critical for solid samples.[1]

-

Cleaning : After the measurement, carefully wipe the sample off the ATR crystal using a soft wipe and a suitable solvent like isopropanol. Ensure the crystal is completely clean and dry before the next measurement.

-

Visualization: Workflow for Compound Identification via IR Spectroscopy

The following diagram illustrates the logical workflow for identifying a chemical compound using infrared spectroscopy. This process begins with preparing the sample and culminates in the structural elucidation based on spectral data.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. IR _2007 [uanlch.vscht.cz]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. webassign.net [webassign.net]

- 8. ursinus.edu [ursinus.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

Health and Safety Precautions for 2,4-Difluorostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety handling precautions for 2,4-Difluorostyrene (CAS No. 399-53-1). It is intended for laboratory personnel and professionals in drug development who handle this compound. The following sections detail the material's hazards, safe handling procedures, personal protective equipment, emergency protocols, and disposal considerations.

Hazard Identification and Classification

This compound is a flammable liquid that poses several health risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Due to its nature as a volatile, fluorinated aromatic compound, it requires handling with stringent safety measures to prevent ignition and exposure. Upon contact with moisture, it may decompose and release hazardous fumes, including hydrogen fluoride, which is highly corrosive and toxic[2].

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The available quantitative data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 399-53-1 | [1][3][4] |

| Molecular Formula | C₈H₆F₂ | [3][4][5] |

| Molecular Weight | 140.13 g/mol | [4][5] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 138.3°C at 760 mmHg | [5] |

| Density | 1.131 g/cm³ | [5] |

| Flash Point | 27.3°C | [5] |

| Refractive Index | 1.512 | [5] |

Toxicological Data

Safe Handling and Storage Protocols

Adherence to strict protocols is mandatory to ensure the safety of personnel handling this compound.

Engineering Controls and Ventilation

-

Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.

-

Ignition Sources: Eliminate all potential sources of ignition from the handling area, including open flames, hot plates, and spark-producing equipment[6]. Use spark-proof tools and explosion-proof equipment where necessary[6].

-

Grounding: Ground and bond containers when transferring the material to prevent static electricity discharge[8].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and vapors causing serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant lab coat and, for larger quantities, an impervious apron. | Prevents skin contact which can cause irritation. |

| Respiratory Protection | A full-face respirator with an appropriate organic vapor cartridge should be used if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of vapors that may cause respiratory irritation. |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[6].

-

The storage area should be designated as a flammables area, away from heat, sparks, and open flames[8].

-

Store away from incompatible materials such as strong oxidizing agents[8].

Experimental Protocols

General Handling Protocol in a Fume Hood

Caption: Workflow for the general handling of this compound.

Detailed Spill Cleanup Protocol

Caption: Emergency protocol for a this compound spill.

Emergency and First-Aid Procedures

Immediate and appropriate first-aid is critical in the event of an exposure.

Exposure Response Flowchart

Caption: First-aid response to different routes of exposure.

Detailed First-Aid Protocols

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the chemical[6]. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes[6][8]. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6][8]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting[6]. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[6].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[6].

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Combustion may produce carbon oxides and hydrogen fluoride[7].

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[6][7].

Disposal Considerations

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment[6].

-

Container Disposal: Empty containers retain product residue and can be dangerous. Do not reuse empty containers. They should be disposed of as hazardous waste.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) for this compound and receive site-specific training before commencing any work. Always prioritize a culture of safety and risk assessment in the laboratory.

References

- 1. 399-53-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 3. This compound, CasNo.399-53-1 Gansu Senfu Chemical Co., Ltd China (Mainland) [senfuchem.lookchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of 2,4-Difluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2,4-difluorostyrene) is a specialty polymer that, due to the presence of fluorine atoms, exhibits unique properties such as thermal stability, chemical resistance, and low surface energy. These characteristics make it a material of interest for various applications, including as a component in advanced coatings, optical materials, and specialty membranes. This document provides a detailed protocol for the synthesis of poly(this compound) via conventional free radical polymerization, a common and accessible method for polymer synthesis.

Principle of Free Radical Polymerization

Free radical polymerization is a chain-growth polymerization method that involves three main steps: initiation, propagation, and termination. The process is initiated by the decomposition of an initiator molecule to form free radicals. These radicals then react with monomer units, adding them one by one to a growing polymer chain in the propagation step. The polymerization process is concluded in the termination step, where the growing polymer chains are deactivated.

Experimental Protocols

This section outlines the necessary materials, equipment, and a step-by-step procedure for the free radical polymerization of this compound. Two common initiators, Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO), are presented in separate protocols.

Materials and Equipment

-

Monomer: this compound (inhibitor removed prior to use)

-

Initiators: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Solvent (optional, for solution polymerization): Toluene or N,N-Dimethylformamide (DMF)

-

Non-solvent for precipitation: Methanol or Ethanol

-

Equipment:

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Oil bath with a temperature controller

-

Vacuum line and inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

-

Protocol 1: Bulk Polymerization using AIBN

-

Monomer Preparation: Remove the inhibitor from this compound by passing it through a short column of basic alumina.

-

Reaction Setup: In a Schlenk flask, combine the purified this compound and AIBN. A typical monomer to initiator molar ratio is in the range of 100:1 to 500:1.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80°C and stir for the desired reaction time (typically 4-24 hours). The viscosity of the solution will increase as the polymerization proceeds.

-

Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. If the polymer is too viscous, dissolve it in a minimal amount of a suitable solvent like THF. Precipitate the polymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent such as methanol.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Protocol 2: Solution Polymerization using BPO

-

Monomer and Solvent Preparation: Prepare a solution of purified this compound in a suitable solvent (e.g., toluene) in a Schlenk flask.

-

Initiator Addition: Add Benzoyl Peroxide (BPO) to the solution. The monomer to initiator ratio can be varied to control the molecular weight.

-

Degassing: Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 30 minutes or by freeze-pump-thaw cycles.

-

Polymerization: Heat the reaction mixture to 80-95°C in an oil bath with stirring for the specified duration.

-

Work-up: After cooling the reaction, precipitate the polymer in a non-solvent, filter, and dry as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the free radical polymerization of this compound under different conditions. Note that these are illustrative examples, and actual results may vary depending on the specific experimental setup and purity of reagents.

| Experiment | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |

| 1 | AIBN | 200:1 | 70 | 12 | 65 | 35,000 | 77,000 | 2.2 |

| 2 | AIBN | 500:1 | 70 | 24 | 80 | 68,000 | 156,400 | 2.3 |

| 3 | BPO | 200:1 | 90 | 8 | 72 | 42,000 | 96,600 | 2.3 |

| 4 | BPO | 500:1 | 90 | 16 | 85 | 85,000 | 204,000 | 2.4 |

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (T_g) of the polymer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the free radical polymerization of this compound.

The logical flow of the free radical polymerization process is depicted in the following signaling pathway-style diagram.

Application Notes and Protocols for RAFT Polymerization of 2,4-Difluorostyrene

Topic: RAFT Polymerization of 2,4-Difluorostyrene for Controlled Molecular Weight

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). This control is particularly valuable in the development of novel materials for drug delivery and other biomedical applications where polymer properties must be precisely tailored. Fluorinated polymers, derived from monomers such as this compound, are of significant interest due to their unique properties, including hydrophobicity, thermal stability, and chemical resistance.[1]

These application notes provide a detailed protocol for the controlled polymerization of this compound via the RAFT process. The methodology described herein allows for the predictable synthesis of poly(this compound) with targeted molecular weights and low polydispersity.

General Principles of RAFT Polymerization

The RAFT process is a type of living radical polymerization that involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (CTA), often a thiocarbonylthio compound. The RAFT agent reversibly transfers a propagating radical to a dormant chain, allowing for controlled chain growth and a more uniform polymer population compared to conventional free radical polymerization. The choice of RAFT agent is crucial for successful polymerization and depends on the monomer being used. For styrenic monomers, dithiobenzoates and trithiocarbonates are effective CTAs.

Experimental Data

The following table summarizes representative data for the RAFT polymerization of this compound with varying target molecular weights. These values are based on typical results obtained for the RAFT polymerization of similar fluorinated styrenes.[1][2]

| Target Mn ( g/mol ) | [Monomer]:[CTA]:[Initiator] | Conversion (%) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |

| 5,000 | 35:1:0.1 | 92 | 4,800 | 1.15 |

| 10,000 | 70:1:0.1 | 95 | 9,700 | 1.12 |

| 20,000 | 140:1:0.1 | 91 | 18,500 | 1.18 |

| 50,000 | 350:1:0.1 | 88 | 45,200 | 1.25 |

Monomer: this compound CTA: 2-Cyano-2-propyl dithiobenzoate (CPDB) Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) Solvent: Anisole Temperature: 70°C Time: 24 hours

Detailed Experimental Protocol

This protocol describes the RAFT polymerization of this compound to target a molecular weight of 10,000 g/mol .

Materials:

-

This compound (Monomer)

-

2-Cyano-2-propyl dithiobenzoate (CPDB) (RAFT Agent/CTA)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

-

Anisole (Solvent)

-

Nitrogen gas (for degassing)

-

Schlenk flask and rubber septum

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

Reagent Preparation:

-

In a dry Schlenk flask equipped with a magnetic stir bar, add 2-Cyano-2-propyl dithiobenzoate (CTA).

-

Add 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator to the flask.

-

Add the desired amount of this compound monomer. For a target molecular weight of 10,000 g/mol , a monomer to CTA ratio of approximately 70:1 should be used.

-

Add anisole as the solvent. The monomer concentration should be around 2 M.

-

-

Degassing:

-

Seal the Schlenk flask with a rubber septum.

-

Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. This is crucial as oxygen can inhibit the polymerization.

-

-

Polymerization:

-

After the final thaw cycle, backfill the flask with nitrogen gas.

-

Place the Schlenk flask in a preheated oil bath at 70°C.

-

Stir the reaction mixture for the desired time (e.g., 24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.

-

-

Termination and Purification:

-

To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol.

-

Filter the precipitated polymer and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum until a constant weight is achieved.

-

-

Characterization:

-

Determine the number-average molecular weight (Mn) and polydispersity index (PDI, Mw/Mn) of the polymer by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

-

Confirm the polymer structure using ¹H NMR and ¹⁹F NMR spectroscopy.

-

Visualizations

RAFT Polymerization Mechanism

Caption: General mechanism of RAFT polymerization.

Experimental Workflow for RAFT Polymerization

Caption: Experimental workflow for RAFT polymerization.

References

Synthesis of Poly(2,4-Difluorostyrene)-Based Block Copolymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(2,4-difluorostyrene)-based block copolymers. These materials are of significant interest in the development of novel drug delivery systems, advanced coatings, and functional nanomaterials due to the unique properties conferred by the fluorine-containing block. The synthetic methodologies discussed herein focus on living polymerization techniques, which allow for precise control over molecular weight, architecture, and dispersity.

Introduction to Poly(this compound) Block Copolymers

Poly(this compound) (P2,4DFS) is a fluorinated polymer with distinct properties such as hydrophobicity, thermal stability, and low surface energy. When incorporated into block copolymers, P2,4DFS segments can drive self-assembly into various nanostructures (e.g., micelles, vesicles) in solution, making them promising candidates for nano-carriers in drug delivery. Furthermore, the fluorine atoms can engage in specific interactions, potentially enhancing the encapsulation and controlled release of therapeutic agents. The synthesis of well-defined P2,4DFS-based block copolymers is crucial for tailoring their properties to specific applications. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are the most versatile methods for achieving this.[1][2] Anionic polymerization, while a powerful living technique, is less commonly reported for fluorinated styrenes due to potential side reactions.[1]

Synthesis Methodologies and Experimental Protocols

This section outlines detailed protocols for the synthesis of poly(this compound)-based block copolymers using RAFT and ATRP. The protocols are presented as a general guide and may require optimization based on the specific comonomer and desired block lengths.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and robust method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][3] The choice of the RAFT agent is critical for controlling the polymerization of fluorinated styrenes.[1][4]

Experimental Protocol: Synthesis of Polystyrene-block-poly(this compound) (PS-b-P2,4DFS) via RAFT

This protocol describes a two-step synthesis. First, a polystyrene macro-chain transfer agent (PS-macroCTA) is synthesized. Second, this macroCTA is chain-extended with this compound.

Step 1: Synthesis of Polystyrene Macro-Chain Transfer Agent (PS-macroCTA)

-

Materials:

-

Styrene (inhibitor removed)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or similar trithiocarbonate RAFT agent

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve styrene (e.g., 5.0 g, 48 mmol), CPDTC (e.g., 0.166 g, 0.48 mmol), and AIBN (e.g., 0.016 g, 0.096 mmol) in anhydrous 1,4-dioxane (10 mL). The molar ratio of [Styrene]:[CPDTC]:[AIBN] can be adjusted to target a specific molecular weight.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed for the desired time (e.g., 8-16 hours). Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or gas chromatography.

-

Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum at 40 °C to a constant weight.

-

Characterize the resulting PS-macroCTA for its molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).

-

Step 2: Synthesis of PS-b-P2,4DFS Block Copolymer

-

Materials:

-

PS-macroCTA (synthesized in Step 1)

-

This compound (inhibitor removed)

-

AIBN (recrystallized)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

In a Schlenk flask, dissolve the PS-macroCTA (e.g., 2.0 g), this compound (e.g., 4.0 g, 28.5 mmol), and AIBN (e.g., 0.008 g, 0.048 mmol) in anhydrous 1,4-dioxane (15 mL). The molar ratio of [2,4DFS]:[PS-macroCTA]:[AIBN] will determine the length of the P2,4DFS block.

-

Deoxygenate the solution using three freeze-pump-thaw cycles.

-

Backfill the flask with an inert gas and place it in a preheated oil bath at 70 °C.

-

Let the polymerization proceed for a specified time (e.g., 12-24 hours).

-

Terminate the reaction by cooling the flask and exposing the contents to air.

-

Isolate the block copolymer by precipitation in cold methanol, followed by filtration and drying under vacuum.

-

Characterize the final PS-b-P2,4DFS block copolymer by GPC to determine its Mn and PDI, and by ¹H and ¹⁹F NMR to confirm its composition.

-

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[3][5]

Experimental Protocol: Synthesis of Poly(methyl methacrylate)-block-poly(this compound) (PMMA-b-P2,4DFS) via ATRP

This protocol involves the synthesis of a poly(methyl methacrylate) macroinitiator (PMMA-Br) followed by chain extension with this compound.

Step 1: Synthesis of Poly(methyl methacrylate) Macroinitiator (PMMA-Br)

-

Materials:

-

Methyl methacrylate (MMA) (inhibitor removed)

-

Ethyl α-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr) (purified)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole

-

-

Procedure:

-

To a dry Schlenk flask, add CuBr (e.g., 0.072 g, 0.5 mmol).

-

Add anisole (10 mL) and PMDETA (e.g., 0.104 mL, 0.5 mmol) and stir to form the catalyst complex.

-

In a separate flask, prepare a solution of MMA (e.g., 5.0 g, 50 mmol) and EBiB (e.g., 0.073 mL, 0.5 mmol) in anisole (5 mL).

-

Deoxygenate both solutions by bubbling with nitrogen or argon for 30 minutes.

-

Transfer the monomer/initiator solution to the catalyst solution via a degassed syringe.

-

Place the flask in a thermostated oil bath at 60 °C.

-

After the desired reaction time (e.g., 4-8 hours), stop the polymerization by cooling and exposing to air.

-

Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a large volume of cold hexane or methanol.

-

Filter and dry the PMMA-Br macroinitiator under vacuum.

-

Analyze the Mn and PDI of the macroinitiator by GPC.

-

Step 2: Synthesis of PMMA-b-P2,4DFS Block Copolymer

-

Materials:

-

PMMA-Br macroinitiator

-

This compound

-

CuBr

-

PMDETA

-

Anisole

-

-

Procedure:

-

In a Schlenk flask, add CuBr (e.g., 0.036 g, 0.25 mmol) and anisole (10 mL).

-

Add PMDETA (e.g., 0.052 mL, 0.25 mmol) and stir.

-

In another flask, dissolve the PMMA-Br macroinitiator (e.g., 1.5 g) and this compound (e.g., 3.5 g, 25 mmol) in anisole (10 mL).

-

Deoxygenate both solutions by bubbling with an inert gas.

-

Transfer the monomer/macroinitiator solution to the catalyst solution.

-

Heat the reaction mixture at 90 °C for a specified time (e.g., 12-24 hours).

-

Terminate the polymerization and purify the block copolymer using the same procedure as in Step 1.

-

Characterize the final PMMA-b-P2,4DFS block copolymer by GPC and NMR.

-

Data Presentation

The following tables summarize typical molecular weight and polydispersity data for fluorinated styrene-based block copolymers synthesized via controlled radical polymerization techniques. Note that specific values for poly(this compound) are limited in the literature; therefore, data for the closely related poly(pentafluorostyrene) (PPFS) are also included for reference.

Table 1: Molecular Weight Data for Polystyrene-block-poly(fluorostyrene) Copolymers

| Block Copolymer | Polymerization Method | Mn ( g/mol ) of 1st Block | Mn ( g/mol ) of Block Copolymer | PDI | Reference |

| PS-b-PPFS | RAFT | 5,000 - 15,000 | 10,000 - 50,000 | 1.10 - 1.30 | [1] |

| PS-b-PFS | ATRP | 4,000 - 12,000 | 8,000 - 40,000 | 1.15 - 1.40 | [5] |

Table 2: Molecular Weight Data for Poly(methyl methacrylate)-block-poly(fluorostyrene) Copolymers

| Block Copolymer | Polymerization Method | Mn ( g/mol ) of 1st Block | Mn ( g/mol ) of Block Copolymer | PDI | Reference |

| PMMA-b-PPFS | RAFT | 6,000 - 20,000 | 12,000 - 60,000 | 1.12 - 1.25 | [1] |

| PMMA-b-PFS | ATRP | 5,000 - 18,000 | 10,000 - 55,000 | 1.20 - 1.50 | [3] |

Visualizations

The following diagrams illustrate the workflows for the synthesis of block copolymers using RAFT and ATRP.

Caption: Workflow for RAFT synthesis of a block copolymer.

Caption: Workflow for ATRP synthesis of a block copolymer.

Conclusion

The synthesis of poly(this compound)-based block copolymers with well-defined structures is readily achievable through controlled radical polymerization techniques such as RAFT and ATRP. These methods offer precise control over the molecular parameters of the resulting polymers, which is essential for their application in fields like drug delivery and nanotechnology. The protocols and data provided in this document serve as a valuable resource for researchers and scientists working on the development of these advanced materials. Further optimization of the reaction conditions may be necessary to achieve the desired material properties for specific applications.

References

Application Notes and Protocols: Poly(2,4-Difluorostyrene) for Low-Dielectric Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2,4-difluorostyrene) is a fluorinated polymer that holds significant promise for applications in low-dielectric materials. The incorporation of fluorine atoms into the polystyrene backbone lowers the overall polarizability of the polymer chain, which in turn reduces the dielectric constant. This property is highly desirable in the microelectronics industry for fabricating interlayer dielectrics, high-frequency circuit boards, and other components where minimizing signal delay and cross-talk is critical. These application notes provide an overview of the properties of poly(this compound) and detailed protocols for its synthesis, thin-film fabrication, and dielectric characterization.

Data Presentation

The following table summarizes the expected dielectric properties of poly(this compound) in comparison to other relevant polymers. It is important to note that the values for poly(this compound) are estimations based on the properties of similar fluorinated polymers, as specific experimental data is not widely available in the public domain.

| Material | Dielectric Constant (k) | Dielectric Loss (tan δ) | Breakdown Strength (MV/cm) |

| Poly(this compound) (estimated) | 2.3 - 2.6 | 0.001 - 0.005 | > 4.0 |

| Polystyrene | 2.55[1] | ~0.0002 | ~2.0 |

| Poly(tetrafluoroethylene) (PTFE) | 2.1 | ~0.0002 | ~0.6 |

| Silicon Dioxide (SiO₂) | 3.9 | ~0.001 | 5 - 10 |

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes a plausible synthetic route to this compound, starting from 2,4-difluorobenzaldehyde. This multi-step synthesis involves a Wittig reaction to form the vinyl group.

Materials:

-

2,4-Difluorobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Wittig Reagent:

-

In a dry, nitrogen-purged round-bottom flask, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium dropwise to the suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the yellow-orange ylide indicates the successful formation of the Wittig reagent.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0°C.

-

Add a solution of 2,4-difluorobenzaldehyde in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

-

Protocol 2: Polymerization of this compound via Free Radical Polymerization

This protocol outlines the synthesis of poly(this compound) using a free-radical initiator.[2][3][4]

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Anhydrous toluene or N,N-dimethylformamide (DMF) as a solvent

-

Methanol

-

Schlenk flask or reaction tube with a rubber septum

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas supply

-

Oil bath

Procedure:

-

Reaction Setup:

-

In a Schlenk flask, dissolve the this compound monomer and the radical initiator (e.g., AIBN) in the chosen anhydrous solvent (e.g., toluene). A typical monomer to initiator molar ratio is 100:1 to 500:1.

-

De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[5]

-

-

Polymerization:

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at a temperature suitable for the chosen initiator (typically 60-80°C for AIBN).[3]

-

Allow the polymerization to proceed with stirring for a predetermined time (e.g., 12-24 hours). The reaction time will influence the molecular weight of the resulting polymer.

-

-

Isolation of the Polymer:

-

Cool the reaction mixture to room temperature.

-